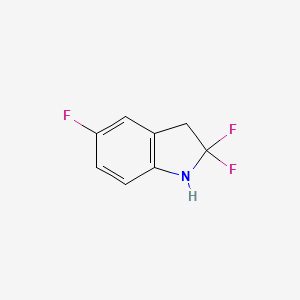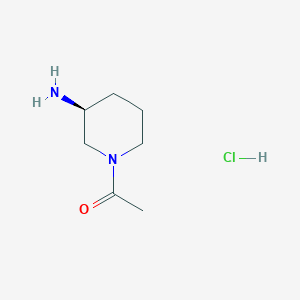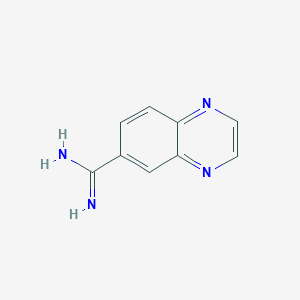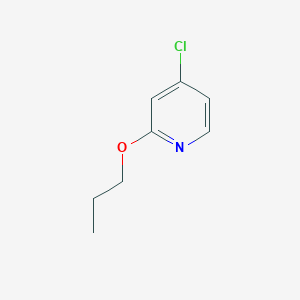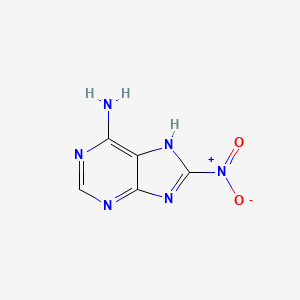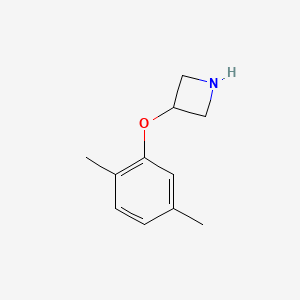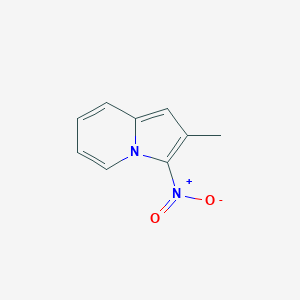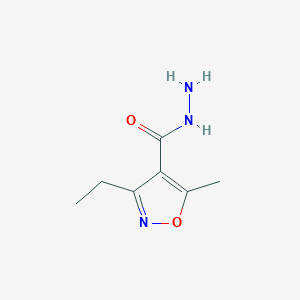
N'-hydroxy-2-morpholin-4-ylpropanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-2-morpholin-4-ylpropanimidamide is a chemical compound with the molecular formula C7H15N3O2 and a molecular weight of 173.21 g/mol . This compound is known for its unique structure, which includes a morpholine ring and a hydroxyimino group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of N’-hydroxy-2-morpholin-4-ylpropanimidamide typically involves the reaction of 2-morpholin-4-ylpropanimidamide with hydroxylamine . The reaction conditions usually require a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to maintain these conditions and ensure high purity and yield of the compound.
Chemical Reactions Analysis
N’-hydroxy-2-morpholin-4-ylpropanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-hydroxy-2-morpholin-4-ylpropanimidamide is used in a variety of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is used in studies related to enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-morpholin-4-ylpropanimidamide involves its interaction with specific molecular targets, such as enzymes. The hydroxyimino group can form hydrogen bonds with active site residues, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted .
Comparison with Similar Compounds
N’-hydroxy-2-morpholin-4-ylpropanimidamide can be compared with other similar compounds, such as:
N’-hydroxy-3-(morpholin-4-yl)propanimidamide: This compound has a similar structure but differs in the position of the hydroxyimino group.
N-hydroxy-2-(morpholin-4-yl)acetamide: This compound has an acetamide group instead of a propanimidamide group.
The uniqueness of N’-hydroxy-2-morpholin-4-ylpropanimidamide lies in its specific structure, which provides distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C7H15N3O2 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
N'-hydroxy-2-morpholin-4-ylpropanimidamide |
InChI |
InChI=1S/C7H15N3O2/c1-6(7(8)9-11)10-2-4-12-5-3-10/h6,11H,2-5H2,1H3,(H2,8,9) |
InChI Key |
GUECITOLQOMADB-UHFFFAOYSA-N |
Isomeric SMILES |
CC(/C(=N\O)/N)N1CCOCC1 |
Canonical SMILES |
CC(C(=NO)N)N1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


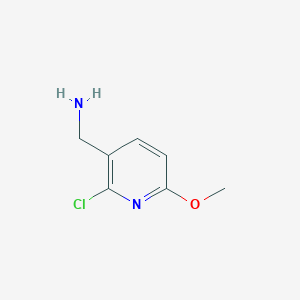
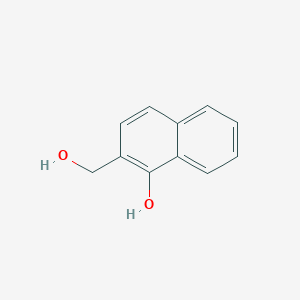
![N-(1H-Imidazo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B11913065.png)
![2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde](/img/structure/B11913069.png)
